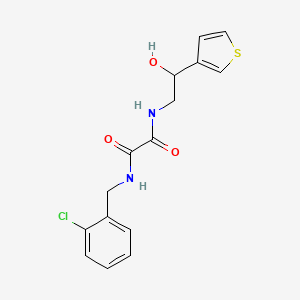

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c16-12-4-2-1-3-10(12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHLWARMFBMYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide family, characterized by its unique structure which includes a chlorobenzyl moiety, a hydroxyethyl group, and a thiophene ring. This combination contributes to its potential biological activities, particularly in medicinal chemistry.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClN₂O₃S |

| Molecular Weight | 352.8 g/mol |

| CAS Number | 1351632-47-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor for certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Potential Targets:

- Bromodomain and Extra-Terminal (BET) Proteins : These proteins are involved in various cellular processes, including gene expression regulation and inflammatory responses.

- MmpL3 Inhibition : Studies suggest that compounds similar to this compound may inhibit MmpL3, a transporter critical for mycobacterial cell wall biosynthesis, making it a candidate for treating infections caused by non-tuberculous mycobacteria (NTM) .

Biological Activity

The compound exhibits various biological activities, which can be summarized as follows:

Antimicrobial Activity

Studies have shown that oxalamides can possess significant antimicrobial properties. Specifically, this compound has demonstrated efficacy against several strains of bacteria, particularly Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Mycobacterium abscessus | 0.05 - 0.5 |

| Mycobacterium avium | 0.25 - 1 |

| Mycobacterium xenopi | 0.25 |

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that this compound exhibits low toxicity towards human cell lines, with selectivity indices indicating favorable therapeutic windows:

| Cell Line | IC₅₀ (µg/mL) | Selectivity Index |

|---|---|---|

| THP-1 | >1000 | >2000 |

Case Studies

- In Vivo Efficacy : In murine models infected with Mycobacterium abscessus, this compound demonstrated significant oral bioavailability and therapeutic efficacy, suggesting its potential use in clinical settings against resistant mycobacterial infections.

- Mechanistic Insights : A study exploring the structure-activity relationship (SAR) of related oxalamides highlighted the importance of the thiophene moiety in enhancing antimicrobial potency while maintaining low cytotoxicity.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Oxalamides are highly tunable scaffolds; substitutions at N1 and N2 dictate their physicochemical and biological properties. Key analogs include:

Key Observations :

- Heterocyclic Influence : Thiophene-containing analogs (target compound, ) may exhibit distinct electronic profiles due to sulfur’s polarizability, contrasting with pyridine (S336) or thiazole (Compound 13).

- Hydroxyl Functionality : The 2-hydroxyethyl group in the target compound and Compound 13 introduces hydrogen-bonding capacity, which could affect solubility or target binding.

Physicochemical Properties

Notes:

- Regulatory-approved compounds like S336 undergo rigorous purity testing (e.g., HPLC ≥99%), whereas research-stage analogs (e.g., Compound 13) report lower purity (90–95%) .

- Thiophene-containing analogs may exhibit higher metabolic stability compared to furan or indole derivatives due to sulfur’s resistance to oxidation .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of intermediates like 2-chlorobenzylamine and thiophene-derived hydroxyethylamine.

- Step 2: Formation of the oxalamide core via coupling with oxalyl chloride or ethyl oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Step 3: Functionalization of the hydroxyethyl group using reagents like methoxyethyl chloride, requiring controlled pH (e.g., NaHCO₃) and purification via column chromatography .

- Optimization: Microwave-assisted synthesis or flow reactors may enhance yield and reduce side products .

Advanced: How can researchers resolve conflicting NMR data during structural characterization?

Methodological Answer:

Discrepancies in NMR signals (e.g., overlapping peaks for thiophene protons or chiral centers) can be addressed by:

- 2D NMR Techniques: HSQC and HMBC to assign proton-carbon correlations, particularly for stereoisomers .

- X-ray Crystallography: Single-crystal analysis (using SHELXL ) to confirm absolute configuration and hydrogen-bonding networks.

- Dynamic NMR (DNMR): To study conformational exchange in the hydroxyethyl group at varying temperatures .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.8) .

- Elemental Analysis: Combustion analysis for C, H, N, S within ±0.4% theoretical values .

Advanced: How do reaction conditions influence regioselectivity in nucleophilic substitutions?

Methodological Answer:

The chloro group on the benzyl ring exhibits variable reactivity:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor SNAr reactions with amines, while protic solvents (EtOH) may promote elimination .

- Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, requiring rigorous anhydrous conditions .

- Kinetic vs. Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products (e.g., monosubstitution), while higher temperatures (80°C) drive disubstitution .

Basic: What in vitro assays evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., sEH inhibition ) with IC₅₀ determination via fluorogenic substrates like CMNPC .

- Receptor Binding: Radioligand displacement assays (e.g., neurokinin receptors) using ³H-labeled antagonists and Scatchard analysis .

- Antimicrobial Screening: Broth microdilution (MIC values) against S. aureus or E. coli per CLSI guidelines .

Advanced: How can computational modeling guide SAR studies?

Methodological Answer:

- Docking Simulations (AutoDock Vina): To predict binding modes with targets like soluble epoxide hydrolase (sEH), focusing on hydrogen bonds between the oxalamide and catalytic residues .

- DFT Calculations (B3LYP/6-31G):* Optimize geometry and calculate electrostatic potential maps for the thiophene ring, correlating with experimental logP values .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What are key stability considerations for storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .

- Hydrolytic Stability: Avoid aqueous buffers (pH > 8) to prevent oxalamide cleavage; lyophilize for long-term storage .

- Hygroscopicity: Use desiccants (silica gel) due to the hydrophilic hydroxyethyl group .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Trapping: Quench reactive intermediates (e.g., oxalyl chloride adducts) with trimethylsilyl chloride to prevent side reactions .

- Byproduct Analysis: LC-MS to identify dimers or oxidation products (e.g., ketones from over-oxidation) .

- Flow Chemistry: Continuous processing to minimize degradation and improve mass transfer .

Basic: What structural analogs show comparative bioactivity?

Methodological Answer:

- N1-(3-fluoro-4-methylphenyl) analog: Enhanced sEH inhibition (IC₅₀ = 12 nM vs. 28 nM for parent compound) due to fluorine’s electronegativity .

- N2-(morpholinoethyl) derivative: Improved solubility (logP = 1.2 vs. 2.5) for CNS applications .

- Thiophene-to-furan substitution: Reduced antimicrobial activity, highlighting thiophene’s role in membrane penetration .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay): Monitor target protein stabilization after compound treatment via Western blot .

- Click Chemistry: Incorporate alkyne tags for pull-down assays and proteomic identification of binding partners .

- CRISPR Knockout: Confirm phenotype rescue in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.